molecular formula C17H14BrFN4O2 B2539242 N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1421585-83-2

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2539242
CAS No.: 1421585-83-2
M. Wt: 405.227
InChI Key: HSDKZEDJDIGHCQ-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxy-2-phenylethyl group and at the 4-position with a carboxamide linked to a 4-bromo-2-fluorophenyl moiety. This structure combines halogenated aromaticity (Br, F), a polar hydroxy group, and a triazole-carboxamide scaffold, which is associated with diverse pharmacological activities such as enzyme inhibition (e.g., macrophage migration inhibitory factor, MIF) and antimicrobial effects .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O2/c18-12-6-7-14(13(19)8-12)20-17(25)15-9-23(22-21-15)10-16(24)11-4-2-1-3-5-11/h1-9,16,24H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKZEDJDIGHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 16
  • H : 15
  • Br : 1
  • F : 1
  • N : 5
  • O : 3

Structure

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the bromine and fluorine substituents on the phenyl ring is significant for its biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of triazoles exhibit notable antimicrobial properties. For instance, compounds similar to N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide have been tested against various bacterial strains. The results indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Studies

Triazoles are known for their ability to inhibit specific enzymes, particularly cholinesterases. In vitro studies demonstrated that compounds with similar structures showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Potency

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A15.3 ± 0.520.7 ± 0.3
Compound B12.8 ± 0.418.5 ± 0.6
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is another area of interest. Research has indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. Preliminary results suggest that this compound may exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Antimicrobial Effects

In a controlled study involving various triazole derivatives, this compound was evaluated for its antimicrobial efficacy. The compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans at concentrations lower than those required for standard antibiotics .

Investigation into Cholinesterase Inhibition

A recent investigation focused on the cholinesterase inhibitory activities of triazole derivatives showed that compounds similar to this compound were effective in reducing AChE activity in vitro. This suggests potential applications in treating cognitive disorders .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds with triazole moieties exhibit significant antimicrobial properties. The incorporation of the N-(4-bromo-2-fluorophenyl) group enhances the compound's ability to interact with bacterial cell membranes, making it a candidate for developing new antimicrobial agents. Studies show that derivatives of triazoles can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties
The triazole ring is known for its anticancer potential. Compounds similar to N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Pharmacological Applications

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For instance, triazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The specific interactions between the compound and enzyme active sites can lead to enhanced therapeutic effects.

Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the compound's mechanism of action at a molecular level and assist in optimizing its structure for better efficacy .

Material Science

Polymer Chemistry
Triazole compounds are increasingly being incorporated into polymer matrices due to their stability and functional properties. This compound can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. These materials are suitable for applications in coatings, adhesives, and biomedical devices.

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsShowed significant inhibition against both Gram-positive and Gram-negative bacteria
Anticancer ScreeningAssess effects on breast cancer cell linesInduced apoptosis in MCF7 cells; promising results for further development
Molecular Docking AnalysisInvestigate binding interactions with AChEDemonstrated strong binding affinity; potential for Alzheimer's treatment

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural analogues and their biological relevance:

Compound Name / ID Structural Features Biological Activity Key Findings References
Target Compound 4-bromo-2-fluorophenyl, 2-hydroxy-2-phenylethyl Inferred: Antimicrobial, enzyme inhibition Bromo and fluoro substituents may enhance antimicrobial activity .
MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) Benzyl, 3,4-dimethylphenyl MIF inhibition IC₅₀ = 1.2 µM; competitive inhibition kinetics observed .
Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-difluorobenzyl Antiepileptic FDA-approved for seizures; unique triazole scaffold enhances CNS activity .
ZIPSEY ((S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-...) 4-chlorophenyl, hydroxy-phenylpropan-2-yl Not specified Structural similarity highlights role of halogen and hydroxy groups .
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl, 4-methoxyphenyl, cyclopropyl Antifungal, antibacterial Methoxy and cyclopropyl groups modulate solubility and target affinity .
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-... () 4-fluorobenzyl, 4-fluoro-2-methylphenyl, amino group Not specified Amino substitution may alter electronic properties and binding interactions .

Key Structural Determinants of Activity

  • Halogen Substituents : Bromo and fluoro groups in the target compound’s aryl ring are linked to enhanced antimicrobial activity in analogues (e.g., N-aryl halogenated benzylamines in showed 100% inhibition of Candida albicans at 0.05% concentration) .
  • Hydroxy Group : The 2-hydroxy-2-phenylethyl substituent may improve solubility or hydrogen-bonding interactions, similar to hydroxy-containing analogues like ZIPSEY .
  • Triazole-Carboxamide Core : This scaffold is critical for binding to enzymes like MIF (IC₅₀ values in µM range for MKA series) and CNS targets (e.g., rufinamide’s antiepileptic action) .

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